molecular formula C26H30N6O2 B1196294 3-[[cyclopentyl-[[1-[(4-methoxyphenyl)methyl]-5-tetrazolyl]methyl]amino]methyl]-7-methyl-1H-quinolin-2-one

3-[[cyclopentyl-[[1-[(4-methoxyphenyl)methyl]-5-tetrazolyl]methyl]amino]methyl]-7-methyl-1H-quinolin-2-one

Cat. No. B1196294
M. Wt: 458.6 g/mol
InChI Key: CLESYUIRTDJQBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[[cyclopentyl-[[1-[(4-methoxyphenyl)methyl]-5-tetrazolyl]methyl]amino]methyl]-7-methyl-1H-quinolin-2-one is a member of quinolines.

Scientific Research Applications

Anticancer and Antimicrobial Potential

  • Compounds similar to 3-[[cyclopentyl-[[1-[(4-methoxyphenyl)methyl]-5-tetrazolyl]methyl]amino]methyl]-7-methyl-1H-quinolin-2-one have shown significant anticancer activity, as demonstrated in a study where similar benzo[d]thiazolyl substituted-2-quinolone hybrids exhibited notable cytotoxicity against cancer cells like MCF-7 and WRL68. This suggests potential applications in developing anticancer agents (Bolakatti et al., 2020).
  • The same study also highlighted interesting antibacterial activity, especially against Gram-negative bacteria like E. coli, which indicates potential for antimicrobial applications (Bolakatti et al., 2020).

Psycho- and Neurotropic Properties

  • A study on similar quinolone compounds revealed psycho- and neurotropic properties, suggesting a potential application in the development of psychoactive compounds. This is particularly relevant for substances showing sedative effects and anti-amnesic activity (Podolsky et al., 2017).

Analgesic and Anti-inflammatory Activities

  • In research involving structurally similar quinazolin-4(3H)-ones, compounds demonstrated notable analgesic and anti-inflammatory activities, suggesting possible use in pain relief and inflammation management (Alagarsamy et al., 2011).

Antimicrobial and Mosquito Larvicidal Activities

  • Certain pyrimido[4,5-b]quinolin-4-ones, structurally related to the compound , have shown significant antimicrobial and mosquito larvicidal activities. This indicates potential in the development of new antimicrobial agents and mosquito control strategies (Rajanarendar et al., 2010).

properties

Product Name

3-[[cyclopentyl-[[1-[(4-methoxyphenyl)methyl]-5-tetrazolyl]methyl]amino]methyl]-7-methyl-1H-quinolin-2-one

Molecular Formula

C26H30N6O2

Molecular Weight

458.6 g/mol

IUPAC Name

3-[[cyclopentyl-[[1-[(4-methoxyphenyl)methyl]tetrazol-5-yl]methyl]amino]methyl]-7-methyl-1H-quinolin-2-one

InChI

InChI=1S/C26H30N6O2/c1-18-7-10-20-14-21(26(33)27-24(20)13-18)16-31(22-5-3-4-6-22)17-25-28-29-30-32(25)15-19-8-11-23(34-2)12-9-19/h7-14,22H,3-6,15-17H2,1-2H3,(H,27,33)

InChI Key

CLESYUIRTDJQBD-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(CC3=NN=NN3CC4=CC=C(C=C4)OC)C5CCCC5

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(CC3=NN=NN3CC4=CC=C(C=C4)OC)C5CCCC5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[[cyclopentyl-[[1-[(4-methoxyphenyl)methyl]-5-tetrazolyl]methyl]amino]methyl]-7-methyl-1H-quinolin-2-one

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